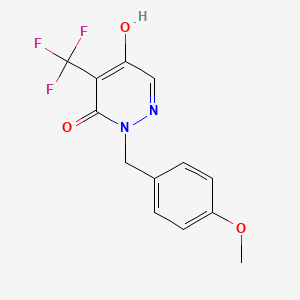

5-Hydroxy-2-(4-methoxybenzyl)-4-(trifluoromethyl)pyridazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Hydroxy-2-(4-methoxybenzyl)-4-(trifluoromethyl)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazine family This compound is characterized by the presence of a hydroxy group, a methoxybenzyl group, and a trifluoromethyl group attached to a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-(4-methoxybenzyl)-4-(trifluoromethyl)pyridazin-3(2H)-one typically involves the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through nucleophilic substitution reactions using methoxybenzyl halides or tosylates.

Hydroxylation: The hydroxy group can be introduced through selective oxidation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-(4-methoxybenzyl)-4-(trifluoromethyl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The carbonyl group in the pyridazinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Methoxybenzyl halides, tosylates, trifluoromethyl iodide.

Major Products Formed

Oxidation Products: Carbonyl derivatives.

Reduction Products: Hydroxyl derivatives.

Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

5-Hydroxy-2-(4-methoxybenzyl)-4-(trifluoromethyl)pyridazin-3(2H)-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-(4-methoxybenzyl)-4-(trifluoromethyl)pyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The hydroxy and methoxybenzyl groups can participate in hydrogen bonding and van der Waals interactions, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

5-Hydroxy-2-(4-methoxybenzyl)-4-methylpyridazin-3(2H)-one: Similar structure but with a methyl group instead of a trifluoromethyl group.

5-Hydroxy-2-(4-methoxybenzyl)-4-chloropyridazin-3(2H)-one: Similar structure but with a chloro group instead of a trifluoromethyl group.

5-Hydroxy-2-(4-methoxybenzyl)-4-ethylpyridazin-3(2H)-one: Similar structure but with an ethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 5-Hydroxy-2-(4-methoxybenzyl)-4-(trifluoromethyl)pyridazin-3(2H)-one imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with other substituents

Biological Activity

5-Hydroxy-2-(4-methoxybenzyl)-4-(trifluoromethyl)pyridazin-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Research indicates that this compound exhibits significant biological activity through several mechanisms, including:

- LCAT Activation : The compound has been shown to activate Lecithin-Cholesterol Acyltransferase (LCAT), which plays a crucial role in lipid metabolism and cardiovascular health. This activation suggests potential applications in treating dyslipidemia and related cardiovascular diseases .

- Inhibition of Receptor Tyrosine Kinases : Studies have indicated that derivatives of this compound may inhibit receptor tyrosine kinases, which are vital in cell signaling pathways associated with cancer progression. This inhibition could lead to potential anti-cancer therapies .

Cytotoxicity and Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Induction of apoptosis |

| U-937 (Leukemia) | 8.3 | Cell cycle arrest |

| A549 (Lung) | 12.1 | Inhibition of cell proliferation |

The compound showed lower IC50 values compared to standard chemotherapeutics, indicating a promising profile for further development .

Study 1: LCAT Activation and Lipid Metabolism

A study focused on the lipid-modulating effects of the compound found that it significantly increased LCAT activity in vitro, leading to enhanced cholesterol esterification. This effect was associated with improved lipid profiles in animal models, suggesting therapeutic potential for hyperlipidemia .

Study 2: Anticancer Properties

In another investigation, the antiproliferative effects of the compound were assessed against a panel of cancer cell lines. The results indicated that the compound induced apoptosis via the mitochondrial pathway, characterized by increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic factors .

Q & A

Basic Question: What are the established synthetic routes for 5-hydroxy-2-(4-methoxybenzyl)-4-(trifluoromethyl)pyridazin-3(2H)-one, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves cyclization of hydrazine derivatives with ketones or esters. For example, hydrazine monohydrate can react with substituted furanones or bromoacetyl intermediates in ethanol under reflux, followed by purification via silica gel chromatography (hexane/ethyl acetate gradients) . Optimization includes:

- Temperature control : Prolonged reflux (4–6 hours) ensures complete cyclization.

- Solvent selection : Ethanol or chloroform is preferred for crystallization .

- Purification : Column chromatography resolves regioisomers, critical due to the compound’s sensitivity to substituent positioning .

Q. Advanced Question: How do regioselectivity challenges in pyridazinone synthesis impact the yield of the target compound, and what strategies mitigate this?

Methodological Answer: Regioselectivity issues arise from competing nucleophilic attack sites on the pyridazinone core. For instance, in , the C4-substituted isomer formed due to steric and electronic effects from the 4-methoxybenzyl group. Mitigation strategies:

- Directing groups : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at C4 directs hydrazine attack to the desired position .

- Crystallography-guided design : X-ray structures (e.g., PDB ID:6V3W) reveal steric constraints, informing substituent placement to favor target regioisomers .

Basic Question: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR : 1H and 13C NMR confirm substituent positions, with distinct shifts for the 4-methoxybenzyl group (δ 3.8 ppm for OCH3) and pyridazinone NH (δ 10–12 ppm) .

- X-ray crystallography : Resolves tautomerism (e.g., keto-enol forms) and supramolecular interactions (e.g., N–H···O hydrogen bonds) critical for stability .

Q. Advanced Question: How do π–π stacking and hydrogen-bonding interactions observed in crystallography influence the compound’s stability and solubility?

Methodological Answer: In , the pyridazinone ring forms π–π interactions (3.5–4.0 Å distances) with adjacent benzene rings, stabilizing the crystal lattice. However, these interactions reduce solubility in polar solvents. Solubility can be enhanced by:

- Co-solvent systems : Ethanol/water mixtures disrupt stacking .

- Derivatization : Introducing hydrophilic groups (e.g., hydroxyls) at non-critical positions .

Basic Question: What biological activities are associated with pyridazinone derivatives, and how is this compound screened for such activities?

Methodological Answer:

Pyridazinones exhibit antiplatelet, anticancer, and anti-inflammatory properties. Screening involves:

- Enzyme assays : PARP inhibition (IC50 values via fluorescence polarization, as in ) .

- Cell-based models : Cytotoxicity assays (e.g., MTT) using cancer cell lines .

Q. Advanced Question: How does the trifluoromethyl group at C4 influence target selectivity in enzyme inhibition studies?

Methodological Answer: The trifluoromethyl group enhances electronegativity, improving binding to hydrophobic enzyme pockets (e.g., PARP-1’s NAD+-binding site). In , the trifluoromethyl-pyridazinone derivative (QO4) showed 10-fold higher potency than non-fluorinated analogs due to enhanced van der Waals interactions .

Basic Question: How are structure-activity relationships (SARs) studied for this compound?

Methodological Answer:

SAR studies involve systematic modification of substituents:

- C2 position : 4-Methoxybenzyl vs. alkyl groups (impact on lipophilicity and bioavailability) .

- C5 position : Hydroxyl vs. halogen substitutions (effects on hydrogen-bonding and metabolic stability) .

Q. Advanced Question: What computational methods validate experimental SAR findings for pyridazinone derivatives?

Methodological Answer:

- Docking simulations : AutoDock Vina models interactions with targets (e.g., PARP-1) using crystallographic data .

- QSAR models : Predict logP and polar surface area to optimize bioavailability .

Basic Question: How are contradictions in solubility or stability data resolved during formulation studies?

Methodological Answer:

Discrepancies arise from polymorphic forms or solvent-dependent tautomerism. Strategies include:

- HPLC-MS : Identifies degradation products under stress conditions (e.g., pH 1–13) .

- Dynamic light scattering (DLS) : Monitors aggregation in aqueous buffers .

Q. Advanced Question: What mechanistic insights explain pH-dependent degradation of this compound?

Methodological Answer: At acidic pH, the pyridazinone ring undergoes hydrolysis to form carboxylic acid derivatives, while basic conditions promote dealkylation of the 4-methoxybenzyl group. Degradation pathways are mapped using LC-MS/MS and 18O isotopic labeling .

Basic Question: What in vitro models are used to assess the compound’s pharmacokinetic (PK) properties?

Methodological Answer:

- Caco-2 assays : Measure intestinal permeability (Papp > 1 × 10−6 cm/s indicates good absorption) .

- Microsomal stability : Rat liver microsomes quantify metabolic clearance (t1/2 > 30 minutes preferred) .

Q. Advanced Question: How do substituents impact cytochrome P450 (CYP) inhibition profiles?

Methodological Answer: The 4-methoxybenzyl group reduces CYP3A4 inhibition compared to bulkier aryl substituents, as shown in fluorescence-based CYP inhibition assays .

Properties

Molecular Formula |

C13H11F3N2O3 |

|---|---|

Molecular Weight |

300.23 g/mol |

IUPAC Name |

5-hydroxy-2-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)pyridazin-3-one |

InChI |

InChI=1S/C13H11F3N2O3/c1-21-9-4-2-8(3-5-9)7-18-12(20)11(13(14,15)16)10(19)6-17-18/h2-6,19H,7H2,1H3 |

InChI Key |

OBOIQWZNEYFOBM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C(=C(C=N2)O)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.